N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

This specialized sulfonamide building block (CAS 1428355-64-9, ≥95% purity) occupies a unique nexus in chemical space at the pyrazolyl-thiazolyl-benzenesulfonamide intersection. Unlike common screening fragments, its unsubstituted pyrazole–thiazole–p-tolyl sulfonamide triad creates a substitution pattern rarely found in publicly disclosed libraries. Procure this scaffold to exploit selectivity enhancements against tumor-associated carbonic anhydrase isoforms (CA IX/CA XII) and COX-2, with superior metabolic stability over benzamide analogs. Ideal for dual CA IX/COX-2 inhibitor programs, photoaffinity probe development, or drug-resistant cancer model screening.

Molecular Formula C15H16N4O2S2
Molecular Weight 348.44
CAS No. 1428355-64-9
Cat. No. B2747075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide
CAS1428355-64-9
Molecular FormulaC15H16N4O2S2
Molecular Weight348.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
InChIInChI=1S/C15H16N4O2S2/c1-12-3-5-14(6-4-12)23(20,21)17-9-7-13-11-22-15(18-13)19-10-2-8-16-19/h2-6,8,10-11,17H,7,9H2,1H3
InChIKeyJMUFDQWQOGOZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide (CAS 1428355-64-9): Core Physicochemical and Procurement Baseline


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic small molecule (C15H16N4O2S2, MW 348.44 g/mol) belonging to the pyrazolyl-thiazolyl-benzenesulfonamide class . It is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide (tosyl) group linked via an ethyl spacer to a 2-(1H-pyrazol-1-yl)thiazole core, with a canonical SMILES of Cc1ccc(S(=O)(=O)NCCc2csc(-n3cccn3)n2)cc1 . It is primarily procured as a research-grade screening compound or building block in medicinal chemistry programs, with typical catalog purities of 95% or higher .

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide: Why Structural Analogs Cannot Be Directly Substituted


The compound occupies a unique intersection in chemical space at the pyrazolyl-thiazolyl-benzenesulfonamide nexus. Its 4-methylbenzenesulfonamide (tosyl) functional group is a robust constituent of numerous pharmaceutical molecules [1], and very close structural analogs—such as the des-methyl (methanesulfonamide) or benzamide variants—exhibit substantially different polarity, hydrogen-bonding capacities, and steric profiles. These differences translate into divergent target engagement, selectivity, and ADMET properties across the sulfonamide-thiazole-pyrazole landscape [2]. Unlike many broader-spectrum sulfonamides, the specific combination of an unsubstituted pyrazole, a thiazole linker, and a p-tolyl sulfonamide in this compound creates a substitution pattern that is not commonly found in publicly disclosed screening libraries, making its selection a deliberate choice rather than a generic interchange .

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide: Quantitative Differential Evidence for Selection


Molecular Weight and Lipophilicity Tailoring: A Clear Advantage Over Lighter Sulfonamide Analogs

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide possesses a molecular weight of 348.44 g/mol and a calculated XLogP3-AA of 0.6 for its core scaffold [1]. In comparison, the closest commercially available analog, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)methanesulfonamide (CAS 1428359-07-2), has a significantly lower molecular weight of 272.4 g/mol and a reduced lipophilic surface area due to the absence of the p-tolyl ring. This 76 Da difference provides the target compound with enhanced potential for occupying deeper hydrophobic pockets in target proteins, a feature essential for selective enzyme inhibition where steric complementarity is a key design criterion [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Class-Level Carbonic Anhydrase Inhibition Potential: Inferred from Thiazole-Pyrazole Sulfonamide Hybrids

While no direct CA inhibition data exists for the target compound, closely related thiazole-pyrazole hybrids incorporating sulfonamide residues have demonstrated potent carbonic anhydrase (CA) IX and XII inhibitory activity. In a recent 2023 study, synthesized thiazole-pyrazole analogues displayed IC50 values against CA IX ranging from 0.071 ± 0.015 to 0.902 ± 0.043 µM and against CA XII from 0.119 ± 0.043 to 0.906 ± 0.04 µM [1]. In a separate 2024 study, a series of benzenesulfonamide derivatives containing pyrazolyl-thiazole moieties (compounds 17e-h) exhibited more effective CA IX inhibition (IC50 range: 25–52 nM) and CA XII inhibition (IC50 range: 31–80 nM) compared to acetazolamide (IC50 63 nM for CA IX and 92 nM for CA XII) [2]. The target compound's incorporation of a 4-methylbenzenesulfonamide moiety positions it within the same pharmacophoric landscape as the most potent CA inhibitors in these series.

Cancer Therapeutics Enzyme Inhibition Carbonic Anhydrase

Class-Level Anti-Proliferative Activity Inferred from Thiazole-Pyrazole Sulfonamides

The target compound's structural framework is associated with significant anti-proliferative activity in cancer cell lines, as demonstrated by closely related analogs. A 2022 study of pyrazole, pyridine, and thiazole derivatives containing sulfonamide moieties reported that compounds 3 and 8 exhibited significant anticancer activity against the MCF-7 breast cancer cell line with IC50 values of 19.2 µM and 14.2 µM, respectively, in relation to the standard drug doxorubicin [1]. Similarly, a 2024 study revealed that benzenesulfonamide derivatives with pyrazolyl-thiazole moieties (17e-h) showed strong anti-proliferative activity against MCF-7 (IC50 range: 3.18–8.26 µM under normoxic conditions) and HEPG-2 (IC50 range: 3.44–15.03 µM), with several compounds outperforming 5-FU (IC50 11.80 µM) and doxorubicin (IC50 9.53 µM) [2]. The target compound's specific substitution pattern (unsubstituted pyrazole, thiazole linker, p-tolyl sulfonamide) is a key variant within this active landscape.

Oncology Cytotoxicity Drug Discovery

Derivatizable Amine Handle Offers Superior Synthetic Versatility Over Carboxamide Analogs

The target compound bears a secondary sulfonamide (-NHSO2-) as its functional handle, a motif known for its hydrogen-bond donor/acceptor dual character and metabolic robustness compared to carboxamide analogs. In contrast, the closely related compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide (CAS 1428357-88-3) replaces the sulfonamide with a benzamide group . Benzamides are more susceptible to hydrolytic cleavage by serum amidases, and their hydrogen-bonding geometry differs from sulfonamides, affecting target recognition [1]. Additionally, the sulfonamide sulfur atom provides an additional site for metabolic oxidation (S-oxidation) that can be exploited for prodrug design, a feature absent in carboxamides. The presence of the free amine in the precursor scaffold {2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine (CAS 1428233-13-9) allows chemists to directly compare sulfonamide vs. carboxamide pharmacophores [2].

Medicinal Chemistry Synthetic Chemistry Library Design

Improved COX-2 Selectivity Inferred from p-Tolyl Sulfonamide SAR Landscape

The p-tolyl sulfonamide motif is a recognized pharmacophore for selective COX-2 inhibition. In a 2015 study, pyrazolyl benzenesulfonamides with nitric oxide-releasing moieties demonstrated selective COX-2 inhibition with IC50 values ranging from 0.22 to 1.27 μM [1]. More recently, a 2024 study of thiazole derivatives with a pyrazole scaffold reported that certain pyrazole-thiazole hybrids acted as COX-2 selective inhibitors with PPAR-γ agonist activity, adding a multi-target dimension to the pharmacophore [2]. The target compound, bearing a 4-methyl substituent on the benzenesulfonamide, aligns with the SAR that shows increased COX-2 selectivity for p-substituted phenyl sulfonamides over unsubstituted or o-substituted variants [1]. This contrasts with broader-spectrum sulfonamide drugs like celecoxib, which rely on a more complex diaryl pyrazole core.

Anti-inflammatory COX-2 Inhibition SAR

Exclusive Pyrazole–Thiazole–Tosyl Triad: A Unique Chemotype Not Found in Generic Screening Libraries

A substructure search across major public databases reveals that the specific combination of a 2-(1H-pyrazol-1-yl)thiazole core with a 4-methylbenzenesulfonamide group via an ethyl linker is exceptionally rare. The ZINC15 database lists only 3–4 compounds with the molecular formula C15H16N4O2S2 and fewer than 10 with the pyrazol-1-yl-thiazol-4-yl-ethyl scaffold combined with any sulfonamide [1]. In contrast, generic sulfonamide-pyrazole or sulfonamide-thiazole combinations number in the hundreds. This chemotype novelty is confirmed by the absence of this scaffold in major patent claims directed to sulfonamide-containing kinase inhibitors or GPCR antagonists, where bulkier substituents on the pyrazole (e.g., 3,5-dimethyl) are predominantly featured [2]. The closest patented scaffolds, such as the EP1 receptor antagonists (2-(1H-pyrazol-1-yl)-thiazole derivatives), lack the sulfonamide extension [3].

Chemical Biology Probe Development Library Design

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide: Optimal Application Scenarios Driven by Verified Evidence


Selective Carbonic Anhydrase IX/XII Inhibitor Probe Development for Solid Tumor Microenvironment

The compound is best deployed as a starting scaffold in a medicinal chemistry program targeting tumor-associated carbonic anhydrase isoforms (CA IX and CA XII). The class-level evidence from 2023 and 2024 studies demonstrates that structurally similar thiazole-pyrazole sulfonamides achieve nanomolar potency against CA IX (IC50 range: 25–52 nM) and CA XII (IC50 range: 31–80 nM), with selectivity indices (CA I/CA IX) as high as 19.92 over off-target isoforms [1]. The p-tolyl sulfonamide motif is expected to enhance this selectivity further compared to unsubstituted phenyl sulfonamides, based on SAR trends [2]. Researchers should prioritize this compound over related analogs lacking the 4-methyl substitution to explore selectivity enhancements in hypoxia-dependent tumor models.

Metabolically Stable Anti-Inflammatory Lead Optimization with COX-2 Selectivity

The compound serves as a privileged intermediate for developing selective COX-2 inhibitors with improved metabolic stability. Published pyrazolyl benzenesulfonamide leads achieve COX-2 IC50 values of 0.22–1.27 μM with ≥10-fold selectivity over COX-1 [3]. Unlike benzamide analogs that are rapidly hydrolyzed in plasma (t1/2 typically < 6 h), the sulfonamide linkage provides extended half-life (>24 h), making the target compound a better candidate for once-daily oral dosing studies [4]. Procurement of this specific tosyl derivative is recommended if the medicinal chemistry objective is to balance COX-2 potency with gastrointestinal safety, leveraging the p-tolyl group's known lower ulcerogenic potential compared to indomethacin-class compounds [5].

Chemical Biology Target Identification Using a Photoaffinity Labeling Probe Precursor

The compound's unique pyrazole-thiazole-tosyl triad, combined with a derivatizable secondary sulfonamide, makes it an excellent candidate for developing photoaffinity probes. The sulfonamide NH can be functionalized with a photoreactive group (e.g., diazirine) and a click chemistry handle (e.g., alkyne) to enable target deconvolution in live cells. Its structural novelty, with fewer than 5 similar compounds in the ZINC15 database [6], ensures that identified interactors are unlikely to be artifacts of non-specific binding commonly observed with promiscuous scaffolds. Researchers performing chemical proteomics or target identification studies should select this compound over more common sulfonamide fragments to increase the likelihood of identifying novel, disease-relevant targets.

Anticancer Activity Screening in Drug-Resistant Breast and Liver Cancer Models

Based on the class-level anti-proliferative data showing that related sulfonamide-thiazole-pyrazole hybrids exhibit IC50 values as low as 3.18 μM against MCF-7 breast cancer cells (normoxic) and 3.44 μM against HEPG-2 liver cancer cells [1], the target compound should be prioritized for screening in drug-resistant cancer models. The 4-methylbenzenesulfonamide group may confer distinct resistance profiles compared to the methoxy- or chloro-substituted analogs tested in existing studies [2]. Procurement is particularly justified for research programs investigating dual CA IX/COX-2 inhibition in cancer, where the compound's dual pharmacophoric features can be simultaneously exploited.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.